molecular formula C12H26O4S4 B019405 1,10-Decadiyl Bismethanethiosulfonate CAS No. 56-02-0

1,10-Decadiyl Bismethanethiosulfonate

Cat. No.: B019405
CAS No.: 56-02-0
M. Wt: 362.6 g/mol
InChI Key: VANCBNNGOYOQGY-UHFFFAOYSA-N
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Description

1,10-Decadiyl Bismethanethiosulfonate is a chemical compound with the molecular formula C₁₂H₂₆O₄S₄ and a molecular weight of 362.59. It is primarily used as a sulfhydryl cross-linking reagent . This compound is known for its ability to form stable cross-links between sulfhydryl groups, making it valuable in various biochemical and industrial applications.

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets .

Mechanism of Action

Target of Action

1,10-Decadiyl Bismethanethiosulfonate is primarily a sulfhydryl cross-linking reagent . This means that it targets sulfhydryl groups, which are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). These groups are often found in important biological molecules such as proteins.

Mode of Action

As a sulfhydryl cross-linking reagent, this compound interacts with its targets by forming covalent bonds with the sulfhydryl groups. This results in the cross-linking of these groups, which can lead to changes in the structure and function of the proteins that contain these groups .

Biochemical Analysis

Biochemical Properties

1,10-Decadiyl Bismethanethiosulfonate is known to interact with various biomolecules due to its role as a sulfhydryl cross-linking reagent . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

As a sulfhydryl cross-linking reagent, it may interact with biomolecules at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Decadiyl Bismethanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking reagent in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and the stabilization of protein structures.

    Medicine: Investigated for its potential anti-cancer properties and as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1,10-Decadiyl Bismethanethiosulfonate is unique due to its optimal chain length, which provides a balance between flexibility and stability in cross-linking applications. Its ability to form stable thioether linkages makes it particularly valuable in biochemical and industrial processes .

Properties

IUPAC Name

1,10-bis(methylsulfonylsulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANCBNNGOYOQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337545
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-02-0
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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